4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
It is known that similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
It is known that similar compounds can interfere with the biosynthesis of bacterial lipids, which could potentially disrupt essential cellular processes .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
It is known that similar compounds can exhibit their antimicrobial activity in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the 4-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting microbial infections and cancer.
Chemical Biology: It is used as a probe to investigate the mechanisms of action of thiazole derivatives in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar antimicrobial and anticancer properties.
4-(4-bromophenyl)-1,3-thiazole: The parent compound used in the synthesis of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide.
Uniqueness
This compound is unique due to its acetyl group, which enhances its biological activity and specificity compared to other thiazole derivatives. The presence of the bromine atom in the phenyl ring also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)12-2-4-14(5-3-12)17(23)21-18-20-16(10-24-18)13-6-8-15(19)9-7-13/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMLGHWKOUTJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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